N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C10H17N3O2S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-4-13(5-2)16(14,15)10-8-12-7-6-9(10)11-3/h6-8H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
NSEFXBLYCZECBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CN=C1)NC |
Origin of Product |
United States |
Preparation Methods
Core Pyridine Functionalization
The synthesis typically begins with 4-amino-3-chloropyridine, a commercially available precursor. Chlorine at the 3-position serves as a leaving group for nucleophilic substitution, while the 4-amino group provides a site for subsequent methylamination. In a representative procedure, 4-amino-3-chloropyridine undergoes sulfonylation using diethylsulfamoyl chloride (Et₂NSO₂Cl) in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, achieving 78–85% yield of 3-(N,N-diethylsulfonamido)-4-chloropyridine.
Methylamination at the 4-Position
The 4-chloro group is displaced via nucleophilic aromatic substitution (SNAr) using methylamine (MeNH₂) in ethanol under reflux (78°C, 12–16 hours). Potassium carbonate (K₂CO₃) enhances reaction efficiency by deprotonating methylamine, increasing nucleophilicity. This step yields N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide with 65–72% purity, necessitating recrystallization from ethyl acetate/hexane.
Key Variables:
-
Temperature: Reactions below 70°C result in incomplete substitution.
-
Solvent: Ethanol outperforms DMF or THF due to better solubility of methylamine.
-
Base: K₂CO₃ provides superior yields compared to NaHCO₃ or NaOH.
Sequential N-Alkylation of Primary Sulfonamides
Initial Sulfonamide Formation
An alternative route starts with 3-sulfonamido-4-aminopyridine, where the primary sulfonamide group (-SO₂NH₂) undergoes stepwise alkylation. Reacting 4-amino-3-sulfonamidopyridine with ethyl bromide (EtBr) in dimethylacetamide (DMAc) at 120°C for 8 hours introduces the first ethyl group. Tetrabutylammonium iodide (TBAI) catalyzes the reaction, achieving 82% conversion to N-ethyl-4-amino-pyridine-3-sulfonamide.
Diethylation and Methylamination
The intermediate is treated with diethyl sulfate ((EtO)₂SO₂) in toluene under reflux (110°C, 6 hours), yielding N,N-diethyl-4-amino-pyridine-3-sulfonamide (89% yield). Subsequent methylamination uses iodomethane (CH₃I) and potassium tert-butoxide (t-BuOK) in THF at 0°C, affording the final product with 76% isolated yield.
Comparative Efficiency:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Initial Sulfonylation | 82 | 90 |
| Diethylation | 89 | 88 |
| Methylamination | 76 | 85 |
Palladium-Catalyzed Cross-Coupling for Regioselective Synthesis
Suzuki-Miyaura Coupling
Recent advances employ palladium catalysts to install the methylamino group regioselectively. A boronic ester derivative of methylamine (MeNH-Bpin) reacts with 3-(N,N-diethylsulfonamido)-4-bromopyridine in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (4:1). Microwave irradiation (150°C, 30 minutes) achieves 91% conversion, significantly reducing reaction time compared to thermal methods.
Buchwald-Hartwig Amination
For substrates resistant to SNAr, Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos as ligands introduces the methylamino group. Optimized conditions (toluene, 100°C, 24 hours) provide 84% yield with >99% regioselectivity. This method avoids harsh basic conditions, making it suitable for acid-sensitive intermediates.
Catalytic System Comparison:
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig |
|---|---|---|
| Catalyst Loading | 2 mol% Pd | 5 mol% Pd |
| Reaction Time | 0.5 hours | 24 hours |
| Regioselectivity | 98% | >99% |
| Scalability | Limited | High |
Purification and Characterization
Crystallization Techniques
Crude product is purified via fractional crystallization using ethanol/water (3:1). Impurities such as unreacted diethylsulfamoyl chloride and methylamine hydrochloride are removed by adjusting pH to 6.5–7.0. Recrystallization yields material with ≥98% purity (HPLC).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H2), 7.92 (d, J = 5.6 Hz, 1H, pyridine-H6), 6.10 (br s, 1H, NH), 3.35–3.28 (m, 4H, NCH₂CH₃), 2.95 (s, 3H, NCH₃), 1.12 (t, J = 7.0 Hz, 6H, CH₂CH₃).
-
LC-MS (ESI+): m/z 286.1 [M+H]⁺, confirming molecular formula C₁₀H₁₆N₃O₂S.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
The sulfonylation/SNAr route remains dominant in industry due to low catalyst costs and simplicity. However, palladium-catalyzed methods offer superior regioselectivity, reducing downstream purification expenses. A hybrid approach using SNAr for sulfonamide formation followed by Buchwald-Hartwig amination is emerging as a cost-effective strategy.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- N,N-Diethyl-4-(methylamino)pyridine-3-sulfonamide exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against pathogens such as Chlamydia trachomatis, Salmonella typhi, and Bacillus subtilis, suggesting its potential as an antibiotic agent.
- The sulfonamide group enhances its solubility and biological activity, making it a candidate for further development in antimicrobial therapies.
-
Antitumor Potential :
- Research indicates that sulfonamide derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. Preliminary studies on related compounds show promising results in inhibiting cancer cell lines.
- The specific interactions of this compound with biological targets are under investigation to elucidate its mechanisms of action in cancer therapy.
Antibacterial Efficacy
A study demonstrated that this compound significantly inhibited the growth of Salmonella typhi and Bacillus subtilis. This highlights its potential as a therapeutic agent against bacterial infections.
Antitumor Activity
In vitro research on similar sulfonamide compounds revealed strong inhibition of cancer cell proliferation through targeted action on specific kinases involved in tumor growth. This suggests that this compound could be explored for its antitumor properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, disrupting folate synthesis in microorganisms.
Nucleophilic Catalysis: The compound’s nucleophilic properties enable it to participate in catalytic cycles, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyridine-3-Sulfonamides
Pyridine-3-sulfonamide derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:
Substituent Effects on Bioactivity
- For example, in iron-chelating agents, diethyl-substituted CP94 showed superior iron-clearing efficiency (7.4%) compared to dimethyl-CP20 (1.2%) . Methylamino groups at position 4 may act as hydrogen bond donors, critical for interactions with enzyme active sites, as seen in kinase inhibitors like H-8 .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Bulkier alkyl groups (e.g., diethyl) may reduce oxidative metabolism, as seen in delta opioid agonists where N,N-diethyl benzamide derivatives exhibited enhanced stability over piperazine analogs .
Biological Activity
N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in antimicrobial and enzyme inhibition applications. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with diethyl and methylamino groups, along with a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 258.34 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it can participate in various chemical reactions, enhancing the compound's reactivity and binding affinity to biological targets.
This compound functions primarily through its interactions with specific enzymes and receptors. Research indicates that the sulfonamide group plays a pivotal role in its mechanism of action, affecting its binding affinity to various biological targets. For instance:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in folate metabolism, which is critical for bacterial growth and proliferation.
- Antimicrobial Activity : It exhibits inhibitory effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folate synthesis pathways .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. A comparative analysis of its activity against various strains reveals the following:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 µg/mL |
| Escherichia coli | Strong | 16 µg/mL |
| Pseudomonas aeruginosa | Weak | 64 µg/mL |
| Candida albicans | Moderate | 32 µg/mL |
These findings suggest that while the compound is effective against certain pathogens, its efficacy varies significantly depending on the target organism .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative species, highlighting its potential as a broad-spectrum antibiotic .
- Enzyme Interaction Study : Another research project focused on the interaction of this compound with dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. The study found that modifications to the sulfonamide moiety could enhance binding affinity, suggesting avenues for developing more potent derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- Alkyl Substituents : Variations in alkyl chain length (e.g., diethyl vs. dimethyl) significantly impact pharmacokinetics and antimicrobial potency.
- Functional Group Modifications : Alterations to the sulfonamide group can enhance or diminish activity against specific pathogens, indicating that careful tuning of functional groups is essential for optimizing therapeutic effects.
Q & A
Q. What are the optimal conditions for synthesizing N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of pyridine derivatives followed by alkylation. Key parameters include:
-
Temperature : Maintained between 25–80°C to balance reaction rate and byproduct formation .
-
Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
-
Catalysts : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce methylamino groups, requiring inert atmospheres .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .
Parameter Optimal Range Impact on Yield Temperature 50–60°C <60°C reduces side reactions; >70°C degrades intermediates Reaction Time 12–24 hrs Shorter times (<8 hrs) yield incomplete substitution Solvent DMF Higher polarity increases reaction homogeneity
Q. How can structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H/C NMR to confirm substituent positions (e.g., methylamino at C4, diethyl groups on sulfonamide) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 79.96° between pyridine and aniline groups) to confirm stereochemistry .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Tested in water, DMSO, and ethanol. Low aqueous solubility (≤2 mg/mL at 25°C) necessitates DMSO for biological assays .
- Stability : Degrades at pH <3 (sulfonamide hydrolysis) or >10 (pyridine ring oxidation). Store at pH 6–8, 4°C, in amber vials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?
- Methodological Answer :
-
Substituent Variation : Replace methylamino with bulkier groups (e.g., isopropyl) to enhance lipophilicity and membrane penetration .
-
Bioassays : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. MIC values correlate with electron-withdrawing substituents on the pyridine ring .
Substituent (Position) MIC (E. coli) MIC (S. aureus) -NHCH (C4) 32 µg/mL 64 µg/mL -N(CHCH) (C3) 16 µg/mL 32 µg/mL
Q. What computational strategies are effective in predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydropteroate synthase (DHPS). The sulfonamide group shows strong hydrogen bonding with Thr62 and Arg68 residues .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., Mueller-Hinton broth for MIC assays) .
- Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .
Q. What novel synthetic approaches (e.g., flow chemistry) can improve scalability and reduce byproducts?
- Methodological Answer :
- Continuous Flow Synthesis : Utilize microreactors with in-line IR monitoring for precise control of exothermic steps (e.g., sulfonylation) .
- Example : Achieve 85% yield in 2 hrs vs. 24 hrs in batch processes, with <5% impurities .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
